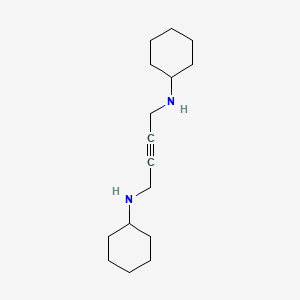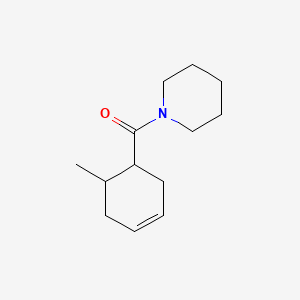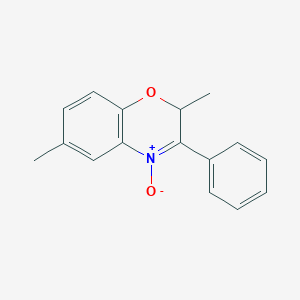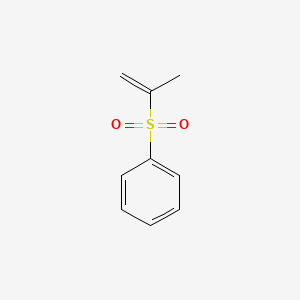
(Isopropenylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropenylsulfonyl)benzene is an organic compound characterized by the presence of an isopropenyl group attached to a sulfonyl group, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Isopropenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with isopropenyl sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Isopropenylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Fuming sulfuric acid or sulfur trioxide is used for sulfonation.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like ferric chloride are used for halogenation.
Major Products Formed
The major products formed from these reactions include nitro-(Isopropenylsulfonyl)benzene, sulfo-(Isopropenylsulfonyl)benzene, and halo-(Isopropenylsulfonyl)benzene, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(Isopropenylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Isopropenylsulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropenyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(Isopropylsulfonyl)benzene: Similar structure but with an isopropyl group instead of an isopropenyl group.
(Methylsulfonyl)benzene: Contains a methyl group instead of an isopropenyl group.
Uniqueness
(Isopropenylsulfonyl)benzene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential for polymerization compared to its analogs .
Propiedades
Número CAS |
76380-14-8 |
|---|---|
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
prop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
Clave InChI |
FMHMOKZHQNPDGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


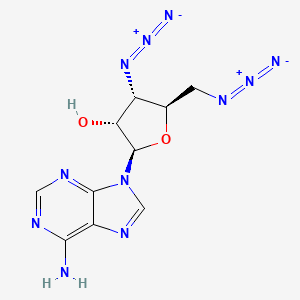
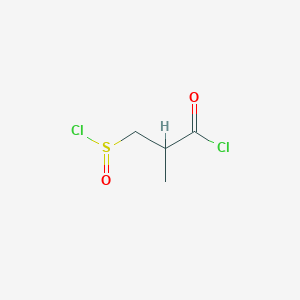
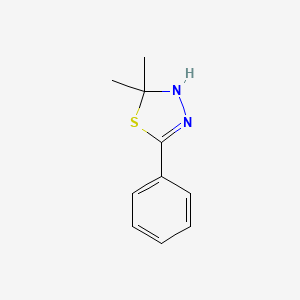
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
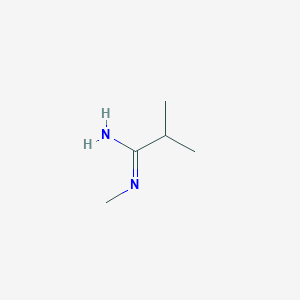
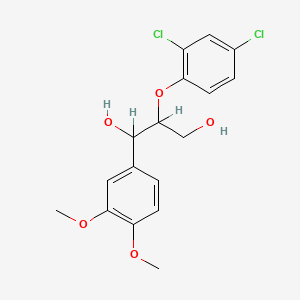
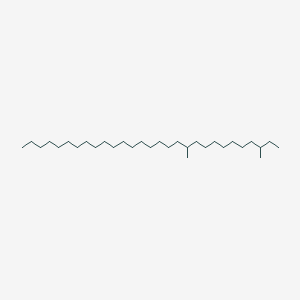
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
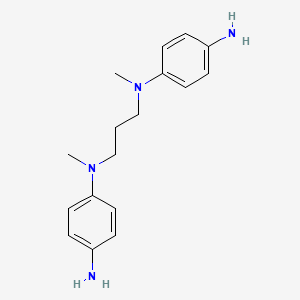
![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
